![molecular formula C17H19N3O3 B267298 N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B267298.png)
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide, commonly known as MAPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
MAPI has been studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, MAPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, MAPI has been studied for its potential neuroprotective effects, as it can inhibit the production of reactive oxygen species and reduce inflammation. In infectious diseases, MAPI has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.
作用機序
MAPI exerts its effects through multiple mechanisms of action, including the inhibition of various enzymes and proteins involved in cell growth, inflammation, and oxidative stress. MAPI has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell growth. MAPI can also inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
MAPI has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, MAPI has been shown to induce apoptosis and inhibit angiogenesis, leading to a reduction in tumor growth. In neurodegenerative diseases, MAPI has been shown to reduce inflammation and oxidative stress, leading to a potential neuroprotective effect. In infectious diseases, MAPI has been shown to have antiviral and antibacterial properties, leading to a potential therapeutic effect.
実験室実験の利点と制限
MAPI has several advantages for use in lab experiments, including its high purity and stability, and its ability to be synthesized in large quantities. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several potential future directions for the study of MAPI, including its use in combination with other drugs for cancer treatment, its potential use as a neuroprotective agent in neurodegenerative diseases, and its potential use in the development of new antiviral and antibacterial drugs. Further studies are needed to determine the optimal dosage and administration of MAPI, as well as its potential side effects and toxicity.
合成法
MAPI can be synthesized through a multi-step process that involves the reaction of isonicotinic acid with 4-aminobenzoic acid, followed by the addition of 3-methoxypropylamine and finally, the carbonylation of the resulting intermediate. This process can be optimized to increase yield and purity of the final product.
特性
製品名 |
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide |
|---|---|
分子式 |
C17H19N3O3 |
分子量 |
313.35 g/mol |
IUPAC名 |
N-[4-(3-methoxypropylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-23-12-2-9-19-16(21)13-3-5-15(6-4-13)20-17(22)14-7-10-18-11-8-14/h3-8,10-11H,2,9,12H2,1H3,(H,19,21)(H,20,22) |
InChIキー |
MEGPHQJBCLVLAI-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
正規SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



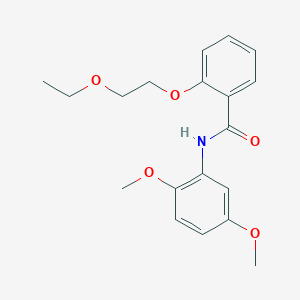
![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)
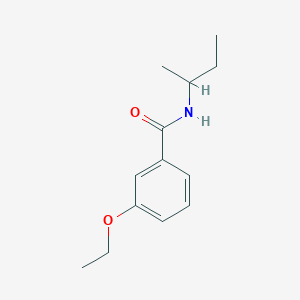
![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)
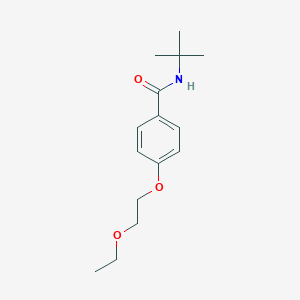
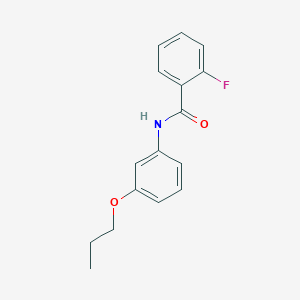
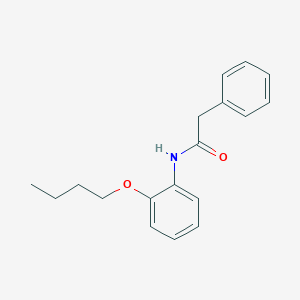
![N-[4-(acetylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B267226.png)
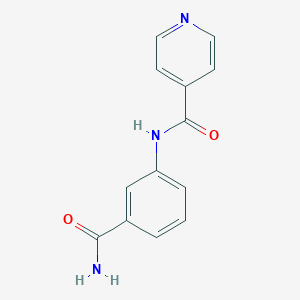
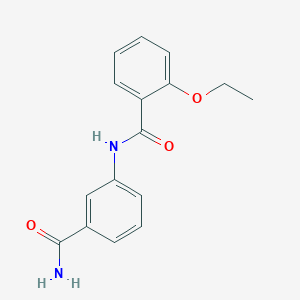
![3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)
![N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267248.png)